
2-chloro-N-cyclobutylpyridin-4-amine
Descripción general
Descripción
2-chloro-N-cyclobutylpyridin-4-amine, also known as CCPA, is a compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclobutylpyridin-4-amine consists of a cyclobutyl group attached to a pyridine ring via a nitrogen atom. The pyridine ring also has a chlorine atom attached to it .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
2-Chloro-N-cyclobutylpyridin-4-amine, as part of aminopyridine compounds, is involved in catalysis and polymerization processes. A study by Fuhrmann et al. (1996) showed that aminopyridinato ligands in group 4 metal complexes contribute to alpha-olefin oligo- and polymerization. These complexes, when applied in polymerization studies with propene and 1-butene, exhibited significant activity, demonstrating the role of aminopyridines in such chemical processes (Fuhrmann et al., 1996).
Nucleophilic Substitution Reactions
The compound plays a role in nucleophilic substitution reactions. A study by Bomika et al. (1976) found that the chlorine atom in similar chloropyridines can be replaced by various amines, leading to the formation of different aminopyridines. This highlights the reactivity and versatility of 2-chloro-N-cyclobutylpyridin-4-amine in chemical synthesis (Bomika et al., 1976).
Ligand Synthesis for Metal Complexes
This compound is also significant in the synthesis of ligands for metal complexes. Johansson (2006) demonstrated the use of chloropyridine derivatives in the preparation of amine-containing ruthenium(II) polypyridyl complexes. This suggests its applicability in creating complex ligands for various metal-based reactions (Johansson, 2006).
Propiedades
IUPAC Name |
2-chloro-N-cyclobutylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDRXCLFCGYEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclobutylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



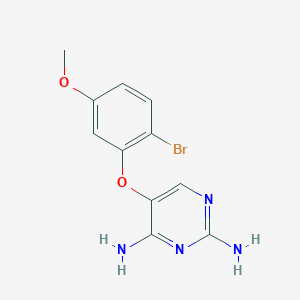
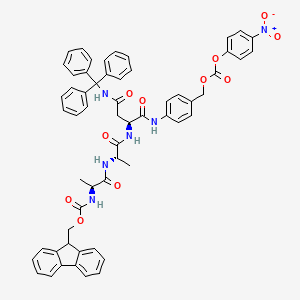

![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)

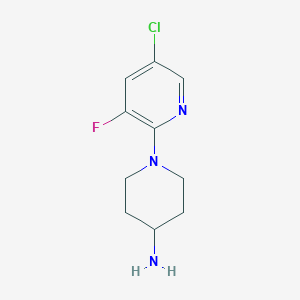
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
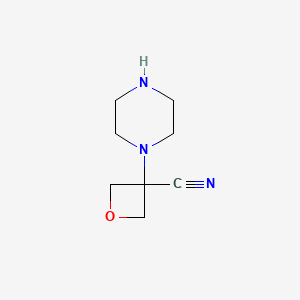
amine](/img/structure/B1449154.png)
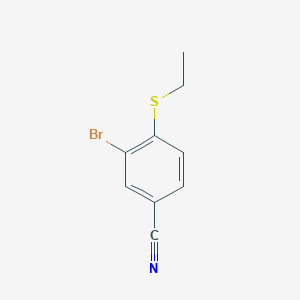

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)
